2-(Furan-2-carbonyl)cyclohexan-1-one
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Overview
Description
2-(Furan-2-carbonyl)cyclohexan-1-one is an organic compound with the molecular formula C₁₁H₁₂O₃. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-carbonyl)cyclohexan-1-one typically involves the reaction of furan derivatives with cyclohexanone under specific conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . Another approach is the use of gold-catalyzed cyclizations of diols and triols to form the furan ring .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass as a starting material. Furfural and 5-hydroxymethylfurfural are key intermediates derived from biomass that can be further processed to produce various furan compounds . The transition from laboratory-scale synthesis to large-scale industrial production requires optimization of reaction conditions and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-carbonyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Halogenated furans and nitrofurans.
Scientific Research Applications
2-(Furan-2-carbonyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Furan-2-carbonyl)cyclohexan-1-one involves its interaction with specific molecular targets. The furan ring can participate in various biochemical pathways, and the carbonyl group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of enzyme activity and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simple furan derivative with antimicrobial properties.
Furfural: An important industrial chemical derived from biomass.
5-Hydroxymethylfurfural: A key intermediate in the production of various furan derivatives.
Uniqueness
2-(Furan-2-carbonyl)cyclohexan-1-one is unique due to its combination of a furan ring and a cyclohexanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(furan-2-carbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H12O3/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h3,6-8H,1-2,4-5H2 |
InChI Key |
JAPWLIQHRLXBEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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